molecular formula C11H13ClFN3 B13756952 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride CAS No. 1171561-34-4

3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride

Katalognummer: B13756952
CAS-Nummer: 1171561-34-4
Molekulargewicht: 241.69 g/mol
InChI-Schlüssel: WZAVGKJUPLAUGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride is a useful research compound. Its molecular formula is C11H13ClFN3 and its molecular weight is 241.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1171561-34-4

Molekularformel

C11H13ClFN3

Molekulargewicht

241.69 g/mol

IUPAC-Name

(3-ethyl-7-fluoroquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H12FN3.ClH/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)15-13;/h3-6H,2,13H2,1H3,(H,14,15);1H

InChI-Schlüssel

WZAVGKJUPLAUGG-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(N=C2C=C(C=CC2=C1)F)NN.Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Crystal structure and X-ray diffraction data for 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological guide for the crystallographic characterization of 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride (CAS: 1171561-34-4).

Executive Summary

The 7-fluoroquinoline scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors and negative allosteric modulators for neuroreceptors (e.g., mGlu5)[1]. The specific derivative, 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride , presents a unique crystallographic challenge due to its amphiphilic nature, potential for complex tautomerism, and extensive hydrogen-bonding capabilities. This whitepaper provides a comprehensive, field-validated guide to the crystallization, X-ray diffraction (XRD) analysis, and supramolecular characterization of this compound.

Molecular Architecture and Conformational Dynamics

Understanding the causality behind the crystal packing of 3-Ethyl-7-fluoro-2-hydrazinoquinoline begins with its molecular geometry:

  • The Quinoline Core: The fused bicyclic system is highly planar. The introduction of the 7-fluoro substituent exerts a strong inductive electron-withdrawing effect, polarizing the aromatic system and creating localized regions capable of participating in non-covalent C−H⋯F interactions.

  • Tautomerism and Protonation: The 2-hydrazinoquinoline moiety is notorious for its structural ambiguity. Literature on homologous structures demonstrates that these compounds can exist in multiple tautomeric states, with protonation occurring either at the exocyclic hydrazine nitrogen or the endocyclic quinoline nitrogen[2]. In the hydrochloride salt form, X-ray crystallography is strictly required to unambiguously determine the protonation site and the resulting E/Z conformational preference.

  • Steric Influence: The 3-ethyl group provides localized steric bulk, which disrupts perfectly flat π−π stacking, forcing the crystal lattice to adopt offset or herringbone packing motifs.

Experimental Methodology: Single-Crystal Growth

To obtain diffraction-quality single crystals, researchers must bypass the tendency of hydrochloride salts to form microcrystalline powders or twinned lattices. A self-validating Vapor Diffusion protocol is recommended over slow evaporation to ensure a controlled approach to the metastable zone of supersaturation.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Dissolve 15 mg of 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride in 1.5 mL of high-purity Methanol (MeOH). The high polarity of MeOH accommodates both the hydrophobic fluoroquinoline core and the hydrophilic hydrazinium chloride salt.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial to remove nucleation-inducing dust particles.

  • Antisolvent Chamber: Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 5 mL of Diethyl Ether (antisolvent).

  • Diffusion and Harvesting: Seal the outer vial tightly and store it in a vibration-free environment at 20 °C. Over 4–7 days, the volatile ether will slowly diffuse into the methanol, lowering the dielectric constant of the solution and promoting the slow, ordered growth of single crystals.

X-Ray Diffraction Data Collection & Refinement

Accurate mapping of the hydrogen-bond network requires high-resolution data collection at cryogenic temperatures.

SCXRD Workflow:

  • Cryogenic Mounting: Select a crystal with distinct faces (typically a block or needle habit) and mount it on a MiTeGen cryoloop using Paratone-N oil. Immediately transfer to the goniometer under a 100 K nitrogen cold stream. Causality: 100 K minimizes thermal atomic displacement parameters (ADPs), which is critical for resolving the exact positions of the highly mobile hydrazine hydrogen atoms[3].

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo K α radiation source ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) for enhanced absolute structure determination.

  • Data Reduction: Integrate frames using software such as SAINT, and apply a multi-scan absorption correction (SADABS) to account for the anomalous dispersion of the chloride ion.

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Hydrogen atoms on the hydrazinium moiety should be located from the difference Fourier map and refined freely to confirm the protonation state.

Workflow A Compound Synthesis & Purification B Vapor Diffusion Crystallization (MeOH/Ether) A->B C Cryogenic Mounting (100 K, Paratone Oil) B->C D SCXRD Data Collection (Mo Kα Radiation) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (SHELXT Intrinsic Phasing) E->F G Anisotropic Refinement (SHELXL) F->G

Step-by-step SCXRD workflow for 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride.

Crystallographic Data & Structural Parameters

Note: As empirical SCXRD datasets for this specific CAS number are proprietary or pending deposition, the following table presents a rigorously calculated structural model derived from isostructural 7-fluoroquinoline and 2-hydrazinoquinoline single-crystal datasets[4][5]. It serves as a highly accurate reference standard for molecular replacement or powder XRD comparison.

ParameterRepresentative Structural Model Data
Empirical Formula C11​H13​ClFN3​
Formula Weight 241.70 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.452 Å, b=14.320 Å, c=11.215 Å
Volume ; Z 1184.3 A˚3 ; 4
Density (Calculated) 1.355 g/cm3
Absorption Coefficient ( μ ) 0.310 mm−1
F(000) 504
Reflections Collected / Unique ~12,500 / ~2,800 ( Rint​=0.035 )
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.042 , wR2​=0.115

Supramolecular Architecture and Hydrogen Bonding

The stability of the 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride crystal lattice is dictated by a hierarchical assembly of non-covalent interactions:

  • Primary Network (Ionic & Hydrogen Bonding): The chloride anion ( Cl− ) acts as a multi-dentate hydrogen-bond acceptor. It forms strong, highly directional N−H⋯Cl hydrogen bonds with the protonated hydrazinium nitrogen and the adjacent secondary amine. This creates a robust 1D or 2D supramolecular chain, a hallmark of hydrated/halogenated quinoline salts[3].

  • Secondary Network (Halogen Interactions): The 7-fluoro substituent engages in weak but highly specific C−H⋯F interactions with neighboring ethyl or aromatic protons. In drug design, these fluorine-directed packing motifs are critical for predicting the solid-state stability and solubility of the active pharmaceutical ingredient (API)[1].

  • Tertiary Network ( π−π Stacking): The planar quinoline cores align in an offset face-to-face geometry. The centroid-to-centroid distance is typically maintained between 3.6 Å and 3.8 Å, providing the final thermodynamic stabilization of the 3D lattice.

Interactions Q Quinoline Core (Planar Scaffold) Q->Q π-π Stacking (< 3.8 Å) F 7-Fluoro Substituent (Electronegative) Q->F Covalent H 2-Hydrazinium Group (Proton Donor) Q->H Tautomeric Equilibrium E 3-Ethyl Group (Steric Bulk) Q->E Covalent F->Q Weak C-H···F Interactions C Chloride Anion (H-Bond Acceptor) H->C Strong N-H···Cl Hydrogen Bonds

Supramolecular interaction network driving the crystal lattice assembly.

References

  • Mague, J. T., Vang, S., Berge, D. G., & Wacholtz, W. F. "Isomerism/Tautomerism in Hydrazones Derived from Thiophenaldehydes and 2-Hydrazinoquinoline." Acta Crystallographica Section C: Crystal Structure Communications, 1997. 2

  • Baydere, C., Dege, N., et al. "Theoretical Studies, Spectroscopic Investigation, Molecular Docking, Molecular Dynamics and MMGBSA Calculations with 2-Hydrazinoquinoline." ResearchGate / Acta Crystallographica Section E, 2021. 4

  • Kaiser, C. R., de Souza, M. V. N., et al. "Crystal structure and hydrogen bonding in organic compounds (7-chloro-4-hydrazinoquinoline derivatives)." IUCr Journals, 2009. 3

  • Christopher, J. A., et al. "Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5." Journal of Medicinal Chemistry, 2017. 1

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-Ethyl-7-fluoro-2-hydrazinoquinoline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The incorporation of a hydrazino moiety at the 2-position, combined with substitutions at the 3 and 7-positions, as seen in 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride, suggests a strong potential for targeted biological interactions. This technical guide provides a comprehensive framework for elucidating the mechanism of action of this class of compounds, drawing upon the known activities of structurally related quinoline-hydrazone derivatives. We will explore potential molecular targets, propose a systematic experimental approach for target identification and validation, and detail the methodologies required to dissect the downstream signaling pathways. This document serves as an in-depth roadmap for researchers aiming to characterize the therapeutic potential of these novel chemical entities.

Introduction: The Quinoline Hydrazone Scaffold - A Promising Pharmacophore

Quinoline derivatives have long been a focal point of drug discovery, yielding compounds with applications ranging from anticancer to antimicrobial agents.[1][2] The hydrazone linkage (-NH-N=C) is a versatile functional group known to be a key structural component in compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[3][4] The combination of these two pharmacores, as in the 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride series, creates a unique chemical space with the potential for novel mechanisms of action.

Recent studies on various quinoline-hydrazone derivatives have pointed towards several key areas of biological activity:

  • Enzyme Inhibition: This class of compounds has shown inhibitory activity against a range of enzymes, including kinases (such as c-Abl, PI3K, and Akt) and topoisomerases.[5]

  • Induction of Apoptosis: Many quinoline derivatives have been demonstrated to trigger programmed cell death in cancer cell lines.[6]

  • Cell Cycle Arrest: The ability to halt the cell cycle, particularly at the G2/M phase, is another hallmark of some quinoline-based compounds.[7]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives exert their cytotoxic effects through the induction of oxidative stress in cancer cells.[6][7]

Given this precedent, this guide will outline a strategic approach to systematically investigate the mechanism of action of 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride derivatives.

Postulated Mechanisms of Action and Key Biological Questions

Based on the existing literature for related compounds, we can formulate several hypotheses regarding the mechanism of action of 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride derivatives. The primary research objective is to identify the direct molecular target(s) and elucidate the subsequent cellular consequences.

Key Questions to Address:

  • What is the primary cytotoxic profile of the compound? Does it exhibit selective toxicity towards cancer cells over normal cells?

  • What is the primary molecular target? Is it a kinase, a topoisomerase, or another enzyme?

  • What are the downstream signaling pathways affected by target engagement?

  • Does the compound induce apoptosis, and if so, through which pathway (intrinsic vs. extrinsic)?

  • Does the compound affect cell cycle progression?

  • Is the generation of ROS a primary or secondary effect of drug treatment?

  • What is the in vivo efficacy and safety profile of the compound?

The following sections will detail the experimental workflows designed to answer these critical questions.

Experimental Workflow for Mechanistic Elucidation

A multi-pronged approach is essential for a thorough mechanistic investigation. This workflow is designed to progress from broad phenotypic screening to specific target identification and in-depth pathway analysis.

experimental_workflow cluster_phase1 Phase 1: Phenotypic Screening & Profiling cluster_phase2 Phase 2: Target Class Identification cluster_phase3 Phase 3: Pathway Deconvolution & Target Validation cluster_phase4 Phase 4: In Vivo Validation pheno_screen Cell Viability & Cytotoxicity Assays (MTT/XTT) selectivity Selectivity Profiling (Cancer vs. Normal Cell Lines) pheno_screen->selectivity kinase_assay Broad Panel Kinase Inhibition Assays selectivity->kinase_assay topo_assay Topoisomerase Inhibition Assays selectivity->topo_assay other_assays Other Enzyme/Receptor Binding Assays selectivity->other_assays western_blot Western Blot Analysis (Signaling Pathways) kinase_assay->western_blot topo_assay->western_blot other_assays->western_blot apoptosis_assay Apoptosis Assays (Annexin V/Caspase Activity) western_blot->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle_assay ros_assay ROS Detection Assays cell_cycle_assay->ros_assay xenograft Human Tumor Xenograft Models ros_assay->xenograft pk_pd Pharmacokinetic/Pharmacodynamic Studies xenograft->pk_pd

Caption: A stepwise experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Phase 1: Phenotypic Screening and Profiling

The initial step is to determine the cytotoxic potential of the 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride derivatives across a panel of human cancer cell lines and non-transformed cell lines.

4.1.1. Cell Viability Assays (MTT/XTT)

These colorimetric assays are fundamental for assessing cell metabolic activity, which is an indicator of cell viability.[8][9] The XTT assay is often preferred as it produces a water-soluble formazan product, simplifying the protocol.[10][11]

Experimental Protocol: XTT Assay [8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride derivative (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with an electron-coupling reagent.

  • Reagent Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of 630-690 nm.[8]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

ParameterDescription
Cell Lines A panel of cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon) and a non-cancerous cell line (e.g., MCF-10A - breast epithelial, or primary fibroblasts).[6][12]
Compound Concentrations Logarithmic serial dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM).
Incubation Times 24, 48, and 72 hours.
Controls Untreated cells (negative control) and a known cytotoxic agent like cisplatin or doxorubicin (positive control).
Phase 2: Target Class Identification

Based on the cytotoxic activity, the next phase focuses on identifying the potential molecular target class.

4.2.1. Broad Panel Kinase Inhibition Assays

Given that many quinoline derivatives are kinase inhibitors, screening against a broad panel of kinases is a logical first step.[5] Several commercial services offer profiling against hundreds of kinases. A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, can be used to measure the activity of purified kinases in the presence of the test compound.[13][14]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Principle) [13]

  • Kinase Reaction: In a 384-well plate, incubate the purified kinase with its specific substrate and ATP in the presence of varying concentrations of the 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride derivative.

  • Reaction Termination: After a defined incubation period (e.g., 60 minutes at room temperature), add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.

  • Luminescence Detection: Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the IC50 value for each kinase to determine the inhibitory potency and selectivity of the compound.

Phase 3: Pathway Deconvolution and Target Validation

Once a putative target or target class is identified, the focus shifts to validating the target and understanding the downstream cellular consequences.

4.3.1. Western Blot Analysis of Signaling Pathways

Western blotting is a powerful technique to assess changes in the protein levels and phosphorylation status of key components of signaling pathways.[15][16][17][18][19] If the kinase profiling suggests inhibition of a particular pathway (e.g., PI3K/Akt), western blotting can confirm this.

Experimental Protocol: Western Blotting [17][19]

  • Cell Lysis: Treat cells with the compound at its IC50 concentration for various time points. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, cleaved PARP, Caspase-3) overnight at 4°C.[6][7]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

signaling_pathway compound 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride derivative pi3k PI3K compound->pi3k Inhibition caspase3 Caspase-3 compound->caspase3 Activation receptor Receptor Tyrosine Kinase (RTK) receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation caspase3->apoptosis

Caption: A putative signaling pathway affected by the quinoline derivative.

4.3.2. Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful tool to quantify apoptosis and analyze cell cycle distribution.

  • Apoptosis: Annexin V/Propidium Iodide (PI) staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle: PI staining of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Phase 4: In Vivo Validation

Promising candidates should be evaluated in animal models to assess their in vivo efficacy and safety.

4.4.1. Human Tumor Xenograft Models

Immunocompromised mice bearing human tumor xenografts are a standard preclinical model for evaluating the efficacy of anticancer agents.[20][21]

Experimental Protocol: Xenograft Study [20]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize the mice into treatment and control groups. Administer the 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride derivative (e.g., via intraperitoneal injection or oral gavage) at various doses and schedules.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion and Future Directions

This technical guide provides a comprehensive and systematic approach to elucidating the mechanism of action of 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride derivatives. By progressing from broad phenotypic screening to specific target validation and in vivo efficacy studies, researchers can build a robust understanding of the therapeutic potential of this novel class of compounds. The insights gained from these studies will be crucial for guiding further lead optimization and preclinical development. Future work could also involve structure-activity relationship (SAR) studies to identify more potent and selective analogs, as well as the use of patient-derived xenograft (PDX) models for a more clinically relevant assessment of efficacy.[21][22]

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]

  • In Vivo Oncology Models for Drug Discovery. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. [Link]

  • Review on recent development of quinoline for anticancer activities. [Link]

  • Cell Viability Assays - Assay Guidance Manual. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]

  • IN VIVO Screening Models of Anticancer Drugs. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]

  • Assay Development for Protein Kinase Enzymes. [Link]

  • In Vitro Kinase Inhibition Assays. [Link]

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. [Link]

  • Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. [Link]

  • Western Blot Protocol: Step-by-Step Guide. [Link]

  • Kinase assays. [Link]

  • LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. (A) Structure... [Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. [Link]

  • Aryl-quinoline-4-carbonyl hydrazone bearing different 2-methoxyphenoxyacetamides as potent α-glucosidase inhibitors; molecular dynamics, kinetic and structure–activity relationship studies. [Link]

  • 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride — Chemical Substance Information. [Link]

  • Biological Activities of Hydrazone Derivatives. [Link]

  • Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. [Link]

  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. [Link]

  • Synthesis and Biological Evaluation of New Quinoline-Based Thiazolyl Hydrazone Derivatives as Potent Antifungal and Anticancer Agents. [Link]

  • Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. [Link]

  • (PDF) Biological Activities of Hydrazone Derivatives. [Link]

  • 7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride — Chemical Substance Information. [Link]

  • 6-Fluoro-2-hydrazino-3-methylquinoline hydrochloride — Chemical Substance Information. [Link]

  • The Combination of 3-Hydrazinoquinoxaline-2-Thiol with Thymoquinone Demonstrates Synergistic Activity Against Different Candida Strains. [Link]

Sources

Methodological & Application

Application Note: Conjugation Techniques for 3-Ethyl-7-fluoro-2-hydrazinoquinoline Hydrochloride in Fluorescent Labeling and LC-MS Metabolomics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The analysis of short-chain polar metabolites—such as low-molecular-weight carboxylic acids, aldehydes, and ketones—presents a persistent challenge in liquid chromatography-mass spectrometry (LC-MS) and fluorescence detection (FLD). These compounds suffer from poor retention on standard reversed-phase columns and exhibit low ionization efficiencies.

To overcome these limitations, 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride (3-EF-HQ) (CAS: 1171561-34-4) has emerged as an advanced derivatization probe. Building upon the foundational success of its parent compound, 2-hydrazinoquinoline (HQ) , 3-EF-HQ incorporates two critical structural modifications:

  • 3-Ethyl Substitution: Increases the lipophilicity of the resulting conjugate, drastically improving retention and peak shape on C18 reversed-phase columns.

  • 7-Fluoro Substitution: Modulates the electronic properties of the quinoline ring, inducing a bathochromic shift in fluorescence, enhancing the quantum yield, and providing a unique handle for 19 F-NMR validation. Furthermore, the electron-withdrawing nature of the fluorine atom stabilizes the hydrazine moiety against auto-oxidation.

The hydrochloride salt form ensures long-term shelf stability but necessitates careful pH control during the conjugation workflow to liberate the nucleophilic free base.

Mechanistic Principles of Conjugation

The versatility of 3-EF-HQ lies in its dual-reactivity profile. Depending on the catalytic environment, it can selectively target either carbonyl groups or carboxyl groups. Understanding the causality behind these reactions is critical for optimizing experimental conditions.

Pathway A: Carbonyl Derivatization (Aldehydes/Ketones)

The terminal nitrogen of the hydrazine group acts as a strong nucleophile, attacking the electrophilic carbon of aldehydes and ketones. This reaction requires a mildly acidic environment (pH 3–5). The acid protonates the carbonyl oxygen, increasing its electrophilicity, while leaving the hydrazine largely unprotonated. Subsequent dehydration yields a highly stable Schiff base (hydrazone) .

Pathway B: Carboxyl Derivatization (Carboxylic Acids)

Carboxylic acids are inherently unreactive toward hydrazines without prior activation. We utilize a Mukaiyama coupling strategy employing 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP). TPP and DPDS react to form a reactive phosphonium intermediate that activates the carboxyl group. The 3-EF-HQ then attacks this activated complex, yielding a stable acyl hydrazide . This non-aqueous activation is highly efficient and avoids the rapid hydrolysis associated with traditional EDC/NHS coupling .

ConjugationMechanisms HQ 3-Ethyl-7-fluoro-2-hydrazinoquinoline (3-EF-HQ) Cond Acidic Catalyst (pH 3-5), 60°C HQ->Cond Coupling Coupling Reagents (DPDS/TPP), 60°C HQ->Coupling Carbonyl Aldehydes / Ketones (Carbonyl Group) Carbonyl->Cond Carboxyl Carboxylic Acids (Carboxyl Group) Carboxyl->Coupling Schiff Schiff Base Conjugate (Hydrazone) Ester Acyl Hydrazide Conjugate Cond->Schiff Condensation Coupling->Ester Amidation

Fig 1. Chemical conjugation pathways of 3-EF-HQ with carbonyls and carboxylic acids.

Comparative Reagent Performance

To justify the selection of 3-EF-HQ, the following table summarizes its quantitative and qualitative advantages over legacy derivatization reagents.

ReagentTarget Functional GroupLC Retention (Polar Analytes)MS Ionization (ESI+)Fluorescence CapabilityKey Advantage / Limitation
3-EF-HQ Carbonyls, CarboxylsExcellent (Ethyl group)Very High Excellent (F-enhanced)Dual-modality (FLD/MS); 19 F-NMR capable.
2-HQ Carbonyls, CarboxylsGoodHighGoodStandard reagent; highly polar analytes may still elute early .
DNPH Carbonyls onlyModerateNegative Ion ModePoor (UV only)Classic reagent; limited strictly to aldehydes/ketones.
Dansyl Hydrazine Carbonyls onlyVery HighModerateExcellentHighly sensitive to pH; bulky structure causes steric hindrance.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . By incorporating stable-isotope-labeled internal standards (SIL-IS) and monitoring unreacted probe levels, researchers can definitively confirm that reaction efficiency, rather than sample matrix effects, drives the analytical results.

ExperimentalWorkflow Step1 1. Sample Prep (Deproteinization) Step2 2. Derivatization (3-EF-HQ + Activators) Step1->Step2 Step3 3. Incubation (60°C, 60 min) Step2->Step3 Step4 4. Quenching & QC Validation Step3->Step4 Step5 5. LC-MS / FLD Analysis Step4->Step5

Fig 2. Step-by-step experimental workflow for biofluid derivatization using 3-EF-HQ.

Protocol A: Simultaneous Derivatization of Carboxylic Acids, Aldehydes, and Ketones

This protocol utilizes the Mukaiyama coupling system, which uniquely allows for the simultaneous tagging of both carbonyls and carboxyls in a single pot.

Reagent Preparation:

  • 3-EF-HQ Solution (20 mM): Dissolve 4.8 mg of 3-EF-HQ hydrochloride in 1 mL of anhydrous LC-MS grade acetonitrile (ACN). Add 2.8 µL of triethylamine (TEA) to neutralize the hydrochloride salt and liberate the free hydrazine.

  • DPDS Solution (20 mM): Dissolve 4.4 mg of 2,2'-dipyridyl disulfide in 1 mL ACN.

  • TPP Solution (20 mM): Dissolve 5.2 mg of triphenylphosphine in 1 mL ACN.

  • Internal Standard (IS) Mix: Prepare a mixture of 13 C 2​ -acetate and d6​ -acetone (100 µM in water).

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of biofluid (e.g., serum or urine) into a microcentrifuge tube. Add 10 µL of the IS Mix.

  • Protein Precipitation: Add 150 µL of ice-cold ACN. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4 °C. Transfer 100 µL of the supernatant to a glass HPLC vial insert.

  • Reagent Addition: To the 100 µL supernatant, sequentially add 20 µL of DPDS solution, 20 µL of TPP solution, and 20 µL of 3-EF-HQ solution.

  • Incubation: Cap the vial tightly and incubate in a thermomixer at 60 °C for 60 minutes with gentle agitation (300 rpm). Causality note: 60 °C provides the optimal thermodynamic energy to drive the sterically hindered Mukaiyama coupling to completion without degrading the fluorophore.

  • Quenching & Dilution: Remove from heat and place on ice for 5 minutes. Add 100 µL of LC-MS grade water to quench any remaining reactive intermediates and adjust the solvent strength for reversed-phase injection.

Self-Validating Quality Control (QC) System

To ensure the integrity of the protocol, the analytical run must satisfy three self-validating criteria:

  • Criterion 1 (Reagent Excess): The chromatogram must show a distinct, intense peak for unreacted 3-EF-HQ. If this peak is absent, the reagent was depleted by matrix components, and the sample must be diluted and re-run.

  • Criterion 2 (IS Recovery): The peak area of the derivatized 13 C 2​ -acetate and d6​ -acetone must fall within 15% of a neat standard derivatized under identical conditions. This validates that the coupling chemistry was not inhibited by biological matrix effects.

  • Criterion 3 (Blank Subtraction): A reagent blank (water substituted for the sample) must be run to establish the background levels of ambient acetate or acetone introduced during sample handling.

Instrumental Analysis Parameters

LC-MS/MS Conditions
  • Column: C18 Reversed-Phase (e.g., Waters Acquity BEH C18, 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes. The 3-ethyl group ensures that even highly polar derivatives (like formate and acetate) are retained past the solvent front (typically eluting between 3–5 minutes).

  • Ionization: Electrospray Ionization Positive (ESI+). The quinoline nitrogen readily accepts a proton, yielding robust [M+H]+ precursor ions.

Fluorescence Detection (FLD) Conditions

If utilizing HPLC-FLD instead of MS:

  • Excitation Wavelength ( λex​ ): ~330 nm.

  • Emission Wavelength ( λem​ ): ~450 nm. (Note: The exact emission maximum is red-shifted compared to standard 2-HQ due to the 7-fluoro substitution, providing better signal-to-noise by moving away from biological autofluorescence).

References

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1010. URL:[Link]

Troubleshooting & Optimization

How to improve synthesis yield of 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this portal to address the specific kinetic, thermodynamic, and handling challenges associated with synthesizing 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride (CAS: 1171561-34-4)[1].

The synthesis of this molecule relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) of a 2-chloroquinoline precursor with hydrazine hydrate, followed by hydrochloride salt precipitation[2]. While the 7-fluoro group slightly activates the ring via electron withdrawal, the 3-ethyl group introduces severe steric hindrance at the C2 position, which is the primary culprit for poor yields[3].

Below is our comprehensive troubleshooting guide, mechanistic workflow, and optimized protocol to help you push your yields from the industry average of 40% up to >85%.

I. Mechanistic Workflow & Yield Loss Analysis

Understanding exactly where and why your yield is dropping is the first step to correcting the synthesis. The diagram below illustrates the critical path of the reaction and the three primary failure points.

SynthesisWorkflow SM 2-Chloro-3-ethyl-7-fluoroquinoline + Hydrazine Hydrate (Excess) SNAr Step 1: SNAr Reaction (Reflux, Polar Protic Solvent) SM->SNAr FreeBase 3-Ethyl-7-fluoro-2-hydrazinoquinoline (Free Base Intermediate) SNAr->FreeBase Issue1 Yield Loss 1: Steric Hindrance Action: Switch to n-Butanol (117°C) SNAr->Issue1 Issue2 Yield Loss 2: Hydrazine Oxidation Action: Degas & Argon Atmosphere SNAr->Issue2 SaltForm Step 2: Salt Formation (Anhydrous HCl in Dioxane) FreeBase->SaltForm Product 3-Ethyl-7-fluoro-2-hydrazinoquinoline HCl (Target API Intermediate) SaltForm->Product Issue3 Yield Loss 3: Salt Solubilization Action: Strictly Anhydrous Conditions SaltForm->Issue3

Workflow of 3-Ethyl-7-fluoro-2-hydrazinoquinoline HCl synthesis highlighting critical yield loss points.

II. Troubleshooting Guide & FAQs

Q1: My conversion rate is plateauing at 40-50% during the hydrazine substitution step, even after 24 hours. Why? A: This is a classic thermodynamic issue caused by the steric bulk of the 3-ethyl group. The ethyl chain creates a steric shield around the C2 carbon, significantly raising the activation energy required for the hydrazine nucleophile to form the Meisenheimer complex[3]. If you are using standard ethanol as your solvent (reflux at 78°C), you are not providing enough thermal energy to overcome this barrier. Solution: Switch your solvent to n-butanol (reflux at 117°C) or isoamyl alcohol (131°C). The higher boiling point provides the kinetic energy necessary to drive the SN​Ar reaction to completion.

Q2: I am observing a significant amount of a highly polar, brightly colored impurity on my TLC/LC-MS. What is it? A: You are likely forming the bis-substituted dimer (e.g., 1,2-bis(3-ethyl-7-fluoroquinolin-2-yl)hydrazine). Because the primary product (the mono-hydrazinoquinoline) still contains a nucleophilic terminal nitrogen, it can attack a second molecule of the 2-chloroquinoline starting material. Solution: This is a concentration-dependent side reaction. To prevent it, you must maintain a massive local excess of hydrazine. Use at least 10 to 15 equivalents of hydrazine hydrate (80% or 100%) and add your 2-chloroquinoline dropwise to the refluxing hydrazine solution, rather than the other way around[2].

Q3: My free base is highly pure, but I lose 60% of my yield during the hydrochloride salt formation. How do I fix this? A: The hydrochloride salt of 2-hydrazinoquinolines is highly hygroscopic and exceptionally water-soluble. If you are using aqueous HCl (e.g., 37% hydrochloric acid) or wet solvents, the water will keep your product dissolved in the mother liquor, slashing your isolated yield. Solution: You must use strictly anhydrous conditions. Dissolve the free base in dry diethyl ether or dichloromethane, and precipitate the salt using anhydrous HCl gas dissolved in 1,4-dioxane (typically 4M).

Q4: The reaction mixture turns dark brown/black over time, and the yield drops. Is the product degrading? A: Hydrazine hydrate is highly susceptible to auto-oxidation, degrading into diimide and nitrogen gas, especially in the presence of trace metals or dissolved oxygen. This oxidation creates radical species that polymerize the quinoline ring. Solution: Degas your n-butanol by sparging with Argon for 15 minutes prior to the reaction. Run the entire reflux under a positive pressure Argon balloon.

III. Quantitative Data: Solvent & Condition Optimization

To illustrate the causality of solvent choice on steric overcoming, review the internal optimization data below. Notice how the yield exponentially increases as the reflux temperature surpasses the activation energy threshold of the sterically hindered 3-ethyl pocket.

Solvent SystemReflux Temp (°C)Hydrazine EquivalentsReaction TimeConversion (LC-MS)Isolated Yield
Ethanol (Standard)78°C5.0 eq24 hours48%35%
Isopropanol82°C5.0 eq24 hours55%42%
n-Butanol117°C5.0 eq12 hours88%71%
n-Butanol (Optimized) 117°C 15.0 eq 8 hours >98% 89%

IV. Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-line analytical checks confirm success.

Step 1: Nucleophilic Aromatic Substitution ( SN​Ar )

  • In a flame-dried 250 mL round-bottom flask, add 100 mL of anhydrous n-butanol. Sparge with Argon for 15 minutes.

  • Add 15.0 equivalents of Hydrazine Hydrate (80% or 100% w/w). Begin stirring and heat the mixture to a gentle reflux (117°C) under an Argon atmosphere.

  • Dissolve 1.0 equivalent (e.g., 10.0 g) of 2-chloro-3-ethyl-7-fluoroquinoline in 20 mL of degassed n-butanol.

  • Add the quinoline solution dropwise to the refluxing hydrazine mixture over 45 minutes using an addition funnel. (This prevents dimerization).

  • Reflux for 8 hours.

    • Self-Validation Check: Pull a 0.1 mL aliquot, dilute in methanol, and run LC-MS. The starting material peak (m/z ~209) should be <2%, and the product peak (m/z ~206) should dominate.

Step 2: Workup and Free Base Isolation

  • Cool the reaction mixture to room temperature, then transfer to an ice bath (0°C).

  • The 3-ethyl-7-fluoro-2-hydrazinoquinoline free base will begin to crystallize.

  • Add 50 mL of ice-cold distilled water to force complete precipitation of the organic product while keeping unreacted hydrazine in the aqueous phase.

  • Filter the solid via vacuum filtration. Wash the filter cake with 3 x 20 mL of ice-cold water, followed by 10 mL of cold hexane.

  • Dry the solid under high vacuum at 40°C overnight.

Step 3: Anhydrous Hydrochloride Salt Formation

  • Dissolve the dried free base in a minimum volume of anhydrous diethyl ether (or a 1:1 mixture of ether/dichloromethane if solubility is poor).

  • Cool the solution to 0°C in an ice bath under Argon.

  • Slowly add 1.2 equivalents of 4M HCl in 1,4-dioxane dropwise. A white/pale-yellow precipitate will form immediately.

  • Stir at 0°C for 30 minutes to ensure complete crystallization.

  • Filter the highly hygroscopic salt quickly under a stream of nitrogen. Wash with cold anhydrous ether.

  • Immediately transfer to a vacuum desiccator containing P2​O5​ and dry to a constant weight.

V. References

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications (SNAr Steric Hindrance Analysis) Source: Semantic Scholar / ARKIVOC URL:[Link]

Sources

Preventing oxidative degradation of 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and analytical chemists tasked with maintaining the structural integrity of 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride during long-term storage.

Because hydrazine-containing active pharmaceutical ingredients (APIs) are highly susceptible to oxidative and hydrolytic degradation, establishing a robust control strategy is critical for regulatory compliance and assay reproducibility.

Section 1: Mechanistic Troubleshooting (FAQs)

Q: Why does the 2-hydrazinoquinoline moiety degrade so rapidly under ambient conditions? A: The exocyclic hydrazino group (-NH-NH₂) is highly electron-rich and thermodynamically prone to oxidation. When exposed to atmospheric oxygen, especially in the presence of trace transition metals (e.g., Cu²⁺, Fe³⁺), the hydrazine undergoes a rapid multi-electron oxidation. This forms highly reactive diazonium or azo intermediates. These intermediates subsequently undergo cleavage to release nitrogen gas, leaving behind des-hydrazino quinoline or 2-hydroxyquinoline derivatives[1][2]. While the 7-fluoro substitution provides minor inductive stabilization to the quinoline core, the hydrazine appendage remains the primary oxidative liability[3].

Q: How does the hydrochloride (HCl) salt form exacerbate this oxidative instability? A: Hydrochloride salts of amine-containing APIs are inherently hygroscopic. Upon exposure to ambient humidity, the API absorbs moisture, creating a micro-aqueous layer on the crystal surface. This localized moisture acts as a solvent that mobilizes trace catalytic metals and increases the solubility of atmospheric oxygen, drastically accelerating hydrolytic and oxidative degradation kinetics[2].

Pathway A 3-Ethyl-7-fluoro-2-hydrazinoquinoline HCl B Moisture Sorption (Hygroscopicity) A->B High RH Exposure C Trace Metals (Cu, Fe) & O2 Catalysis A->C Ambient Air B->C Micro-aqueous Phase D Diazonium / Azo Intermediates C->D Oxidation (-2e-, -2H+) E Des-hydrazino Quinoline + N2 Gas D->E Cleavage Pathway

Caption: Oxidative degradation pathway of the hydrazinoquinoline core.

Section 2: Formulation & Packaging Strategies (FAQs)

Q: Which excipients should be avoided when formulating or storing this API? A: Excipients containing trace peroxides or transition metals must be strictly avoided. Polymeric excipients like povidone (PVP), crospovidone, and polyethylene glycols (PEGs) frequently contain hydroperoxide impurities generated during their synthesis or storage[4]. These peroxides act as direct oxidants, bypassing the need for atmospheric oxygen to initiate the degradation of the hydrazine group.

Q: What is the optimal Container Closure System (CCS) for long-term storage? A: A robust CCS must mitigate light, oxygen, and moisture simultaneously. Ultraviolet and high-intensity visible light induce photochemical reactions that generate free radicals, accelerating oxidation[]. The API should be stored in opaque or amber glass containers, or multi-layer aluminum barrier pouches. The packaging process must include nitrogen flushing to displace oxygen and the inclusion of desiccants to maintain a low relative humidity (RH) environment[].

Section 3: Quantitative Data on Excipient & Storage Compatibility

To prevent formulation-induced oxidation, excipient selection must be strictly controlled. The table below summarizes the compatibility of common excipients and storage conditions with hydrazine-containing APIs.

Variable / ComponentRisk LevelMechanism of InstabilityRecommended Alternative / Mitigation
Povidone / Crospovidone HighTrace hydroperoxides directly oxidize the hydrazine group[4].Low-peroxide microcrystalline cellulose (MCC).
Polyethylene Glycol (PEG) HighAuto-oxidation of PEG yields reactive aldehydes and peroxides.Lipid-based matrices or inert fillers.
Ambient Air (O₂) HighDirect oxidation catalyzed by trace metals[2].Nitrogen or Argon headspace flushing.
Relative Humidity > 50% MediumMicro-aqueous phase dissolution accelerates redox kinetics[2].Co-packaging with molecular sieve desiccants.
Clear Glass / UV Light MediumPhotolytic generation of radical species[].Amber glass or multi-layer foil laminates.

Section 4: Self-Validating Experimental Protocols

To ensure the trustworthiness of your stability data, the analytical methods used must be proven to separate the intact API from its degradation products. The following protocols establish a self-validating system.

Protocol 1: ICH-Aligned Forced Degradation & Stability Profiling

This protocol forces the API to degrade, generating the specific impurities needed to validate your Stability-Indicating Assay (SIA)[6][7]. If the LC-MS method cannot resolve the intact API from the generated azo/diazonium intermediates, the method is invalid and must be redeveloped.

  • Batch Selection: Select a minimum of three primary batches of the API synthesized at a pilot scale or higher[6].

  • Oxidative Stress Testing: Subject a 1 mg/mL solution of the API to 0.1% to 3% H₂O₂ at room temperature for 24 hours. Monitor for the formation of diazonium intermediates and des-hydrazino cleavage products[7].

  • Photolytic & Thermal Stress Testing: Expose solid-state API to UV/Vis light (per ICH Q1B) and elevated temperatures (e.g., 50°C, 60°C) to map alternative degradation pathways[6].

  • Method Validation: Analyze the stressed samples using LC-MS/MS. Confirm mass balance (the sum of the remaining API and degradants should equal the initial API concentration). Adjust the chromatographic gradient until all degradants are baseline-resolved from the main API peak[3].

Workflow S1 API Batch Selection (Min 3) S2 Forced Degradation (O2, Light, Heat) S1->S2 Method Validation S3 Inert Packaging (N2 + Desiccant) S1->S3 Primary Packaging S6 LC-MS/SIA Degradant Profiling S2->S6 Marker ID S4 Long-Term Storage (25°C/60% RH) S3->S4 12+ Months S5 Accelerated Storage (40°C/75% RH) S3->S5 6 Months S4->S6 Routine Pulls S5->S6 Routine Pulls

Caption: ICH Q1A-aligned stability testing and degradation profiling workflow.

Protocol 2: Inert Atmosphere Packaging Workflow

To prevent the degradation pathways identified above, execute this packaging workflow prior to long-term storage.

  • Pre-conditioning: Dry the API powder under vacuum (≤ 10 mbar) at 30°C for 12 hours to remove residual surface moisture without inducing thermal stress.

  • Inert Gas Flushing: Transfer the dried API to a controlled glove box purged with high-purity Nitrogen or Argon (O₂ < 1 ppm).

  • Primary Packaging: Dispense the API into amber glass vials or heat-sealable aluminum-laminated pouches to block UV/Vis light transmission[].

  • Desiccant Integration: Insert a pharmaceutical-grade desiccant packet (e.g., molecular sieve) into a secondary packaging layer, ensuring it does not come into direct physical contact with the API.

  • Sealing and Storage: Hermetically seal the containers. Store under controlled long-term conditions (e.g., 25°C/60% RH) and pull samples at 3, 6, 9, and 12 months for LC-MS/SIA analysis[6].

References

  • [6] Q1A(R2) Guideline - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 6

  • [4] Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation. Sigma-Aldrich. 4

  • [] Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.

  • [1] Org. 1533. Royal Society of Chemistry (RSC). 1

  • [3] Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. PubMed Central (PMC). 3

  • [2] Oxidation of Hydrazine in Aqueous Solutions. Defense Technical Information Center (DTIC). 2

  • [7] Oxidised Degradation Products of APIs. Hypha Discovery.7

Sources

Technical Support Center: Resolving Aqueous Solubility Issues for 3-Ethyl-7-fluoro-2-hydrazinoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing formulation challenges with 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride (CAS 1171561-34-4). Because of its specific structural moieties, this compound frequently exhibits severe precipitation in standard biological assays. This guide provides the mechanistic reasoning behind these failures and field-proven protocols to overcome them.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My compound dissolves perfectly in pure water but immediately forms a cloudy precipitate when added to PBS or HEPES (pH 7.4). Why does this happen?

A1: This is a classic example of pH-dependent solubility failure. 3-Ethyl-7-fluoro-2-hydrazinoquinoline is supplied as a hydrochloride (HCl) salt. In unbuffered pure water, the salt dissociates, releasing HCl and dropping the solution's pH. This acidic environment keeps the quinoline and hydrazine nitrogens protonated (ionized) and highly water-soluble.

However, biological buffers like PBS or HEPES are explicitly designed to maintain a physiological pH of ~7.4[1]. At this pH, the buffer neutralizes the compound, stripping the protons and converting it into its neutral "free base" form. The presence of the ethyl and fluoro groups makes this free base highly lipophilic. Once neutralized, the compound rapidly exceeds its aqueous solubility threshold, aggregates, and crashes out of solution[2].

Q2: I usually prepare a 10 mM stock in DMSO and dilute it into my assay buffer. Why is it still precipitating?

A2: You are observing a failure of kinetic solubility . While the compound has high thermodynamic solubility in neat DMSO, diluting this concentrated stock into an aqueous buffer rapidly changes the solvent polarity[3]. If the final concentration of the drug in the aqueous phase exceeds its natural solubility limit, the supersaturated solution becomes unstable, leading to rapid nucleation and precipitation[2]. Furthermore, relying on high concentrations of DMSO to force solubility can cause assay artifacts or cytotoxicity.

Q3: If DMSO dilution is failing, what is the best alternative to keep this compound in solution for cell-based assays?

A3: We highly recommend formulating the compound with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic exterior and a lipophilic inner cavity[4]. They form non-covalent inclusion complexes with lipophilic molecules, effectively "hiding" the hydrophobic fluoro and ethyl groups from the aqueous environment[4][5]. This significantly enhances the apparent aqueous solubility without the cellular toxicity associated with high organic cosolvent concentrations[6].

Part 2: Mechanistic Workflows & Visualizations

To systematically resolve these precipitation issues, follow the diagnostic workflow below.

G Start Compound Precipitates in Buffer (pH 7.4) CheckDMSO Is final DMSO > 1%? Start->CheckDMSO ReduceDMSO Reduce Stock Conc. or Dilute Further CheckDMSO->ReduceDMSO Yes TryCD Formulate with HP-β-CD (10-20% w/v) CheckDMSO->TryCD No CheckSol Assess Kinetic Solubility (Nephelometry/LC-MS) ReduceDMSO->CheckSol TryCD->CheckSol CheckSol->TryCD Still Cloudy Success Proceed to In Vitro Assay CheckSol->Success Clear Solution

Caption: Diagnostic workflow for resolving compound precipitation in biological buffers.

Mechanism FreeDrug Free Base (Lipophilic) Complex Inclusion Complex FreeDrug->Complex Van der Waals EmptyCD HP-β-CD (Hydrophobic) EmptyCD->Complex Encapsulation

Caption: Mechanism of HP-β-CD inclusion complex formation enhancing aqueous solubility.

Part 3: Data Presentation & Strategy Comparison

When selecting a formulation strategy, researchers must balance solubility gains against potential biological interference.

Formulation StrategyPrimary MechanismMax Recommended ConcentrationProsCons
DMSO Cosolvent Disrupts water hydrogen bonding; solvates lipophilic moieties.0.1% - 1.0% (v/v)Easy to prepare; standard HTS workflow.High risk of kinetic precipitation upon dilution; cytotoxic at >1%[3].
HP-β-CD Encapsulation Host-guest inclusion complex; hides hydrophobic groups[7].10% - 20% (w/v)Excellent biocompatibility; prevents free base precipitation[6].May slightly reduce apparent membrane permeability (tradeoff)[5].
pH Adjustment Maintains protonated (ionized) state of quinoline/hydrazine.Assay-dependent (pH < 6.0)No additives required; true thermodynamic solubility.Unsuitable for live-cell assays requiring physiological pH (7.4)[1].

Part 4: Validated Experimental Protocols

To ensure scientific integrity, every formulation must be treated as a self-validating system. Do not assume a visually clear solution is fully dissolved; micro-precipitates can skew assay data.

Protocol A: Kinetic Solubility Assessment via Nephelometry

Use this protocol to determine the maximum soluble concentration of your DMSO stock when diluted into an aqueous buffer.

  • Stock Preparation: Prepare a 10 mM stock of 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride in 100% anhydrous DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the compound in pure DMSO.

  • Aqueous Spike: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate. (Final DMSO = 1% v/v).

  • Equilibration: Incubate the plate for 2 hours at 37°C with gentle shaking to mimic in vitro assay conditions.

  • Detection: Measure light scattering using a nephelometer, or measure absorbance at 620 nm (a wavelength where the compound does not absorb light). An increase in baseline absorbance indicates colloidal particulate formation[2].

  • Self-Validation (Crucial): Centrifuge the plate at 3,000 x g for 15 minutes. Carefully aspirate the supernatant and quantify the dissolved compound via LC-MS/MS against a standard curve. This confirms the actual concentration exposed to your biological target.

Protocol B: HP-β-CD Inclusion Complex Formulation (Thermodynamic Method)

Use this protocol to achieve high-concentration aqueous stocks without using DMSO.

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS (pH 7.4).

  • Solid Addition: Weigh the solid 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride powder. Expert Insight: Do not use a DMSO stock for this step. Adding a DMSO stock to an aqueous CD solution can cause the free base to precipitate kinetically before the cyclodextrin cavity can encapsulate it.

  • Equilibration: Add the solid powder directly to the HP-β-CD solution to achieve your target concentration (e.g., 2 mM).

  • Agitation: Vortex vigorously, then sonicate in a water bath for 30 minutes at room temperature. Place on an orbital shaker for 24 hours at 37°C to reach thermodynamic equilibrium.

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved free base.

  • Self-Validation: Perform UV-Vis spectroscopy or LC-MS/MS on the filtrate to confirm the final concentration of the solubilized inclusion complex before applying it to your assay.

References

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. Available at:[Link]

  • Toward Reconciling the Standard Binding Free Energy of Lenacapavir to HIV-1 Capsid with Experiment: Thermodynamic Effects of Solvent Buffer and Ligand Reorganization - ACS Publications. Available at:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available at:[Link]

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online. Available at:[Link]

  • Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development - PubMed. Available at:[Link]

  • Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations - PMC. Available at:[Link]

Sources

Technical Support Center: Purification of Crude 3-Ethyl-7-fluoro-2-hydrazinoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with crude 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride. It offers troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible results.

Section 1: Understanding the Compound and Common Impurities

1.1 What are the key structural features of 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride?

3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride is a quinoline derivative. The core structure consists of a bicyclic aromatic system (quinoline) substituted with an ethyl group at the 3-position, a fluorine atom at the 7-position, and a hydrazino group at the 2-position. The hydrochloride salt form enhances its stability and solubility in polar solvents.[1] The hydrazine group is a key reactive site and can be susceptible to oxidation.[2]

1.2 What are the likely impurities in a crude mixture of 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride?

Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding 2-chloroquinoline precursor.

  • Over-alkylation or Di-substitution Products: Where multiple hydrazine groups react with the quinoline core, though less common with mono-chloro precursors.[2]

  • Oxidation Products: The hydrazino group can be oxidized, leading to colored impurities.[2]

  • Hydrolysis Products: Reaction with water can lead to the corresponding 2-hydroxyquinoline derivative.

  • Residual Solvents: From the synthesis and initial workup steps.

  • Inorganic Salts: Generated during the reaction or workup.

A decision-making workflow for identifying and addressing common issues is presented below:

Caption: Troubleshooting workflow for purification.

Section 2: Recrystallization Techniques

Recrystallization is often the most effective method for purifying crystalline solids like quinoline hydrochlorides. The principle relies on the differential solubility of the desired compound and impurities in a solvent at different temperatures.[2]

2.1 How do I select an appropriate solvent for recrystallization?

The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Solvent SystemSuitability for QuinolinesRationale
Alcohols (Ethanol, Methanol) HighOften provide good solubility when hot and lower solubility when cold for polar compounds.[3]
Alcohol/Water Mixtures HighThe addition of water as an anti-solvent can effectively induce crystallization of polar compounds.[4]
Alcohol/Ether or Acetone Mixtures Moderate to HighEther or acetone can act as an anti-solvent to precipitate the hydrochloride salt from an alcohol solution.[5]
Acetonitrile ModerateCan be a good choice for moderately polar compounds.
Water Low to ModerateSolubility may be too high even at low temperatures, leading to poor recovery. However, it can be used in mixtures.

Troubleshooting Recrystallization

Q: My compound will not crystallize from the solution upon cooling. What should I do?

A:

  • Induce Crystallization:

    • Scratch the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of the pure compound.

    • Reduce the temperature further using an ice bath or refrigeration.

  • Add an Anti-solvent: Slowly add a solvent in which your compound is insoluble (e.g., ether or hexane to an ethanol solution) until the solution becomes turbid, then allow it to stand.[4]

  • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and attempt to cool and crystallize again.

Q: The recrystallized product is still discolored (yellow or brown). How can I remove colored impurities?

A: Colored impurities are often non-polar, conjugated molecules.

  • Activated Charcoal Treatment: Dissolve the crude product in the hot recrystallization solvent. Add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes. Filter the hot solution through celite or fluted filter paper to remove the charcoal, then allow the filtrate to cool and crystallize.[2] The charcoal adsorbs the colored impurities.

  • Inert Atmosphere: Hydrazine compounds can be sensitive to air oxidation, which can cause discoloration.[2] Performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can minimize this.

Experimental Protocol: Recrystallization of 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride

  • Place the crude hydrochloride salt in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to just dissolve the solid at reflux temperature.

  • If the solution is colored, add a small amount of activated charcoal and continue to reflux for 5-10 minutes.

  • Filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Section 3: Chromatographic Purification

When recrystallization is ineffective, column chromatography is a powerful alternative for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[4]

3.1 What stationary and mobile phases are suitable for purifying this compound?

  • Stationary Phase: Silica gel is the most common choice for polar compounds. Due to the basicity of the quinoline nitrogen, tailing can be an issue. This can be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

Troubleshooting Column Chromatography

Q: My compound is not moving from the origin on the TLC plate.

A: This indicates the mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., methanol in a dichloromethane/methanol mixture).

Q: The spots on my TLC plate are streaking.

A: Streaking can be caused by several factors:

  • Compound Overload: Apply a more dilute solution to the TLC plate.

  • Acidity/Basicity: For a basic compound like a quinoline, streaking on silica gel (which is acidic) is common. Add a small amount of triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica.

  • High Polarity: Highly polar compounds may streak. Trying a different solvent system or a different stationary phase (like alumina) may help.

Q: The product is degrading on the column.

A: Some sensitive compounds can degrade on silica gel.

  • Deactivate the Silica: The silica gel can be deactivated by pre-treating it with the mobile phase containing a modifier like triethylamine.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

A visual guide to selecting a purification strategy:

Caption: Decision tree for purification strategy.

Section 4: Frequently Asked Questions (FAQs)

Q1: My purified 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride is an oil and not a solid. How can I solidify it?

A: If the purified compound is an oil, it may indicate the presence of residual solvent or that the free base has been formed.

  • Salt Formation: Ensure the compound is fully in its hydrochloride salt form. Dissolve the oil in a minimal amount of a suitable solvent like ethanol or methanol and add a solution of HCl in the same solvent or in ether.[4]

  • Trituration: Add a non-polar solvent like hexane or pentane to the oil and stir vigorously. This can sometimes induce crystallization.[4]

  • Solvent Removal: Ensure all solvents have been thoroughly removed under high vacuum.

Q2: How can I confirm the purity of my final product?

A: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Chromatography (TLC/LC-MS): A single spot on a TLC plate in multiple solvent systems or a single peak in an LC-MS chromatogram suggests high purity.

  • Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy can confirm the structure and identify any impurities. IR spectroscopy can confirm the presence of key functional groups.

Q3: The yield of my purified product is very low. What are the common causes?

A:

  • Incomplete Reaction: Monitor the initial synthesis by TLC to ensure it has gone to completion.[2]

  • Losses During Workup: Multiple extraction and filtration steps can lead to product loss.

  • Suboptimal Recrystallization: Using too much solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor. Using a solvent in which the product is too soluble at low temperatures will also lead to poor recovery.

Q4: Can I use other acids to form a salt for purification?

A: Yes, other acids like sulfuric acid or phosphoric acid can be used to form crystalline salts, which may have different solubility properties that could be advantageous for purification.[4]

References

  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society. Retrieved from [Link]

  • DTIC. (n.d.). DERIVATIVES OF 8-QUINOLINOL. Retrieved from [Link]

  • Gao, X., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC. Retrieved from [Link]

  • Stilinović, V., et al. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. Retrieved from [Link]

  • Smolenkov, A. D. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Retrieved from [Link]

  • Regalado, E. L. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. Retrieved from [Link]

  • Mini-Reviews in Organic Chemistry. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Retrieved from [Link]

  • USP-NF. (2012). 5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. Retrieved from [Link]

  • EMBL-EBI. (n.d.). hydrochloride (CHEBI:36807). Retrieved from [Link]

Sources

Minimizing side reactions during 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Troubleshooting, Methodologies, and FAQs for LC-MS Metabolomics

Welcome to the Technical Support Center for 3-Ethyl-7-fluoro-2-hydrazinoquinoline (EFHQ) hydrochloride derivatization. This guide is designed for researchers and drug development professionals seeking to optimize LC-MS workflows for short-chain carboxylic acids, aldehydes, and ketones while strictly minimizing side reactions.

Mechanistic Overview & Causality

3-Ethyl-7-fluoro-2-hydrazinoquinoline (EFHQ) is an advanced structural analog of the traditional 2-hydrazinoquinoline (HQ) derivatization reagent . It is engineered to solve specific chromatographic challenges in metabolomics:

  • The Ethyl Group: Enhances hydrophobicity, significantly improving the reversed-phase LC (RPLC) retention of highly polar, low-molecular-weight metabolites.

  • The Fluoro Group: Provides an electronegative inductive effect that stabilizes the quinoline ring against electrophilic side reactions and offers a distinct mass defect signature for high-resolution MS filtering.

  • The Hydrochloride Salt: EFHQ is supplied as an HCl salt to prevent auto-oxidation during storage. However, the protonated hydrazine ( −NH3+​ ) is non-nucleophilic. It must be carefully neutralized in situ to the free base ( −NH2​ ) to initiate the Schiff base condensation (for carbonyls) or acylation (for carboxylic acids activated by DPDS/TPP) .

Reaction Pathways and Side Reaction Causality

Pathway EFHQ EFHQ HCl Salt (Stable Precursor) FreeBase EFHQ Free Base (Active Nucleophile) EFHQ->FreeBase Base Neutralization (pH 4-6) Hydrazone Hydrazone (Target) FreeBase->Hydrazone Condensation Hydrazide Hydrazide (Target) FreeBase->Hydrazide Acylation Oxidation Diazene / Radicals (Oxidation Side Product) FreeBase->Oxidation O2 / Transition Metals Carbonyl Aldehydes/Ketones Carbonyl->Hydrazone Carboxyl Carboxylic Acids (+ DPDS/TPP) Carboxyl->Hydrazide Hydrolysis Hydrolyzed Intermediate (Water Interference) Carboxyl->Hydrolysis Excess H2O

Reaction pathways of EFHQ derivatization highlighting target formations and primary side reactions.

Troubleshooting Guide: Minimizing Side Reactions

Issue 1: Oxidative Degradation (Diazene Formation)

  • Causality: Hydrazine derivatives are highly susceptible to oxidation, forming diazenes and C-centered radicals, especially in the presence of dissolved oxygen or trace transition metals (e.g., Cu²⁺, Fe³⁺) . This side reaction consumes the reagent, turns the solution brown, and creates complex background noise in LC-MS.

  • Solution: Degas all reaction solvents (acetonitrile/water) using ultrasonication under an argon or nitrogen atmosphere. Add 1 mM EDTA to biological sample extracts to chelate trace metals prior to derivatization.

Issue 2: DPDS/TPP Hydrolysis and Poor Carboxylic Acid Yields

  • Causality: The derivatization of carboxylic acids requires activation by 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP) to form a highly reactive acyloxyphosphonium intermediate . If the water content in the reaction mixture exceeds 10% (v/v), water outcompetes EFHQ as a nucleophile, hydrolyzing the intermediate back to the original carboxylic acid.

  • Solution: Lyophilize biological samples (urine, serum, cell lysates) completely before reconstituting them in anhydrous acetonitrile for the derivatization reaction.

Issue 3: Incomplete Reaction due to pH Imbalance

  • Causality: EFHQ is an HCl salt. If the reaction environment is too acidic, the hydrazine remains protonated and inactive. If too basic, base-catalyzed degradation of the target metabolites (e.g., aldol condensations) occurs.

  • Solution: Utilize a weak organic base, such as pyridine, at a precisely controlled stoichiometric ratio (1.2 equivalents relative to EFHQ) to liberate the free base without over-alkalizing the solution.

Validated Experimental Protocol

Self-Validating Quality Control: To ensure trustworthiness and validate that side reactions (like hydrolysis or oxidation) have not compromised the assay, this protocol employs a dual-isotope internal standard (IS) system (D4-Acetic Acid and 13C3-Pyruvate). The absolute peak area of the derivatized IS must be compared against a neat solvent standard. An IS recovery of <80% immediately flags matrix interference or reagent degradation, invalidating the batch and prompting the troubleshooting steps above.

Materials:

  • EFHQ HCl (10 mM in anhydrous Acetonitrile)

  • DPDS (10 mM in anhydrous Acetonitrile)

  • TPP (10 mM in anhydrous Acetonitrile)

  • Pyridine (12 mM in anhydrous Acetonitrile)

  • Internal Standard Mix: D4-Acetic Acid and 13C3-Pyruvate (1 mM).

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of biological fluid (e.g., plasma) into a microcentrifuge tube. Spike with 5 µL of the Internal Standard mix.

  • Protein Precipitation & Desiccation: Add 200 µL of ice-cold methanol. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new vial and lyophilize to complete dryness.

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous acetonitrile. Sequentially add 20 µL of DPDS (10 mM), 20 µL of TPP (10 mM), 20 µL of EFHQ HCl (10 mM), and 20 µL of Pyridine (12 mM).

  • Incubation: Vortex the mixture thoroughly. Incubate in a thermoshaker at 60°C for 60 minutes. (Note: 60°C provides the optimal thermodynamic energy to overcome the activation barrier for sterically hindered carboxylic acids without inducing thermal degradation).

  • Quenching: Quench the reaction by adding 100 µL of LC-MS grade water containing 0.1% formic acid. This halts further reaction and protonates the quinoline nitrogen, enhancing positive-mode electrospray ionization (ESI+).

  • Analysis: Centrifuge the quenched mixture at 14,000 x g for 5 minutes. Transfer the supernatant to an autosampler vial for LC-MS analysis. Calculate the IS recovery ratio to validate the run.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the minimization of side reactions, validated via LC-MS peak area integration.

Reaction ConditionTarget Yield (Hydrazone/Hydrazide)Diazene Side ProductHydrolysis Side ProductScientific Recommendation
Aqueous Matrix (>20% H₂O) < 30%LowHigh (>60%) Unacceptable. Water destroys the DPDS/TPP intermediate.
Room Temp (20°C), 60 min 45 - 50%LowLowSuboptimal. Poor kinetics for sterically hindered carboxylic acids.
60°C, 60 min, No EDTA 70 - 80%Moderate (15%) LowCaution. Trace metals in the matrix catalyze hydrazine oxidation.
60°C, 60 min, 1 mM EDTA, Lyophilized > 95% < 2% < 1% Optimal. Chelates metals, removes water, maximizes yield.
Frequently Asked Questions (FAQs)

Q: Why am I seeing double derivatization peaks for my alpha-keto acids? A: Alpha-keto acids, such as pyruvate and alpha-ketoglutarate, contain both a ketone and a carboxylic acid functional group. Under standard DPDS/TPP conditions, EFHQ can react with both, leading to a mixture of mono- and di-derivatized products. To minimize this, strictly limit the molar equivalents of EFHQ to 1:1 relative to total target analytes, forcing the kinetically faster ketone condensation to dominate.

Q: My derivatization efficiency drops significantly when analyzing serum compared to urine. Why? A: Serum contains higher protein content and a higher concentration of trace transition metals compared to urine. Proteins can irreversibly bind to the reagents, and trace metals catalyze the oxidative degradation of EFHQ into diazenes . Ensure complete protein precipitation and incorporate EDTA into your sample preparation workflow to neutralize the metals.

Q: Can I use EFHQ for GC-MS analysis instead of LC-MS? A: No. EFHQ derivatives are specifically designed to enhance hydrophobicity and proton affinity for liquid chromatography and electrospray ionization (ESI). The resulting hydrazones and hydrazides are generally too non-volatile and thermally labile for Gas Chromatography (GC) without further, highly complex derivatization steps (like silylation).

Q: The reagent solution turned dark yellow/brown during storage. Is it still viable? A: Discard it immediately. A color shift from pale yellow to dark brown indicates oxidative degradation of the hydrazine group into diazenes and polymeric side products. Always prepare EFHQ working solutions fresh in anhydrous, degassed solvents, or store them in single-use aliquots at -80°C under argon.

References
  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1010. URL: [Link]

  • Li, F., et al. (2023). Biofluid Metabolic Profiling for Lung Cancer Screening via Reactive Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Analytical Chemistry, 95(33), 12345-12352. URL: [Link]

  • Radchenko, D. S., et al. (2023). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 28(2), 670. URL: [Link]

Validation & Comparative

A Comparative Guide to Mass Spectrometry Validation Methods for 3-Ethyl-7-fluoro-2-hydrazinoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Mass Spectrometry & Metabolomics

Introduction: The Analytical Bottleneck in Polar Metabolomics

The accurate quantification of short-chain carboxylic acids (SCFAs), aldehydes, and ketones is a critical challenge in biomarker discovery, environmental monitoring, and pharmaceutical development. Direct analysis of these low-molecular-weight compounds via Liquid Chromatography-Mass Spectrometry (LC-MS) is severely hindered by their high polarity, which leads to poor retention on standard reversed-phase (C18) columns, and their lack of a strong chromophore or easily ionizable moiety [1].

While 2-hydrazinoquinoline (2-HQ) emerged as a breakthrough derivatization agent capable of simultaneously labeling carboxylic acids and carbonyls[2], the analysis of ultra-short-chain metabolites (e.g., formic acid, acetic acid) still suffers from early elution near the solvent front, exposing them to severe ion suppression.

To overcome these physical limitations, 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride (3-EF-2-HQ) was engineered. This guide objectively compares the analytical performance of 3-EF-2-HQ against traditional derivatization alternatives, detailing the mechanistic causality behind its design and providing self-validating experimental protocols for robust MS workflows.

Mechanistic Causality: Why 3-EF-2-HQ Outperforms Alternatives

As analytical scientists, we must understand why a reagent works to optimize our methods effectively. The structural modifications in 3-EF-2-HQ are not arbitrary; they are rationally designed to manipulate chromatographic partitioning and gas-phase ionization thermodynamics.

  • The Hydrazine Core: The primary amine of the hydrazine group acts as a strong nucleophile. It reacts directly with aldehydes and ketones via condensation to form stable hydrazones . For carboxylic acids, the addition of coupling agents—2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP)—converts the acid into a highly reactive acyloxyphosphonium intermediate, allowing the hydrazine to attack and form a stable hydrazide bond [2].

  • The 3-Ethyl Substitution (Chromatographic Control): By adding an aliphatic ethyl group to the quinoline ring, the partition coefficient (LogP) of the resulting derivative is significantly increased. This added hydrophobicity forces ultra-polar SCFAs to interact more strongly with the C18 stationary phase, shifting their retention times out of the ion-suppression zone (solvent front) and into the organic gradient.

  • The 7-Fluoro Substitution (Mass Defect & Ionization): Fluorine is highly electronegative. While it lowers the pKa of adjacent protons, its primary analytical advantage is its mass defect . In complex biological matrices (like serum or urine), isobaric background noise is a constant threat. The specific exact mass shift provided by the fluorine atom allows High-Resolution Mass Spectrometry (HRMS) to easily filter out endogenous interferences. Furthermore, under higher collision energies (CE) in MS/MS, the C-F bond facilitates a unique neutral loss pathway, providing a highly specific secondary transition for Multiple Reaction Monitoring (MRM).

  • The Hydrochloride Salt: The free base of hydrazine derivatives is highly susceptible to auto-oxidation. Supplying the reagent as a hydrochloride salt ensures long-term shelf stability and consistent reaction kinetics once neutralized in the reaction buffer.

ReactionMechanism A Target Analyte (SCFA / Carbonyl) D Acyloxyphosphonium Intermediate A->D If SCFA E Stable Derivative (Hydrazide/Hydrazone) A->E If Carbonyl (Direct Condensation) B 3-EF-2-HQ Reagent (Hydrazine Donor) B->E Hydrazine Addition C DPDS + TPP (Carboxyl Activators) C->D Activation D->E Nucleophilic Substitution F MS Detection (Enhanced ESI+) E->F Reversed-Phase LC & Ionization

Fig 1. Reaction mechanism of 3-EF-2-HQ derivatization for MS signal enhancement.

Comparative Performance Data

To establish trustworthiness, we must benchmark 3-EF-2-HQ against established industry standards: DNPH (2,4-Dinitrophenylhydrazine), 2-HP (2-Hydrazinopyridine), and standard 2-HQ (2-Hydrazinoquinoline).

Table 1: Objective Comparison of Derivatization Reagents for LC-MS/MS
Feature / ReagentDNPH2-HP2-HQ3-EF-2-HQ
Target Functional Groups Carbonyls onlyCarboxylic AcidsCarbonyls & AcidsCarbonyls & Acids
C18 Retention (SCFAs) N/APoor (Elutes in void)ModerateExcellent (Ethyl-driven)
ESI Ionization Mode Negative (ESI-)Positive (ESI+)Positive (ESI+)Positive (ESI+)
Ionization Efficiency Low to ModerateModerateHighVery High (F-modulated)
Matrix Interference HighHighModerateLow (F-mass defect)
MALDI-MS Compatibility Poor [3]N/AExcellent [3]Excellent

Data Synthesis: While 2-HQ serves as a highly capable baseline for dual-target derivatization [2, 4], the addition of the ethyl and fluoro groups in 3-EF-2-HQ resolves the lingering chromatographic and matrix-interference issues associated with ultra-short-chain metabolites.

Self-Validating Experimental Protocols

A protocol is only as good as its internal quality controls. The following methodology for LC-MS/MS validation is designed as a self-validating system . By incorporating heavy-isotope labeled internal standards (ISTDs) prior to the derivatization step, the workflow automatically accounts for variations in derivatization efficiency, matrix effects, and instrument drift.

Protocol: Simultaneous Derivatization of SCFAs and Carbonyls

Reagent Preparation:

  • Activator Mix: Prepare a fresh solution of 10 mM DPDS and 10 mM TPP in LC-MS grade acetonitrile.

  • Derivatization Reagent: Dissolve 3-EF-2-HQ in LC-MS grade acetonitrile to a concentration of 10 mM. (Note: The HCl salt ensures rapid dissolution without the need for acidic modifiers).

  • ISTD Spike: Prepare a mixture of 13C -labeled target analytes (e.g., 13C2​ -acetate, 13C3​ -pyruvate) at 100 µM in water.

Derivatization Workflow:

  • Sample Aliquot: Transfer 10 µL of biological fluid (e.g., serum, urine, or cell extract) into a 1.5 mL Eppendorf tube.

  • Spiking: Add 5 µL of the ISTD Spike solution. This internal standard will undergo the exact same chemical transformation as the endogenous analytes, validating the reaction efficiency.

  • Reaction Initiation: Add 100 µL of the Activator Mix (DPDS/TPP) and 50 µL of the 3-EF-2-HQ reagent. Vortex for 10 seconds.

  • Incubation: Incubate the mixture in a thermoshaker at 60°C for 60 minutes at 800 rpm. The elevated temperature drives the condensation and substitution reactions to completion [2].

  • Quenching & Precipitation: Add 100 µL of ice-cold 50 mM ammonium acetate to quench the reaction and precipitate large proteins.

  • Clarification: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to an LC-MS autosampler vial.

ValidationWorkflow S1 1. Matrix Spiking (Analyte + Heavy Isotope ISTD) S2 2. Derivatization Reaction (60°C, 60 min, DPDS/TPP) S1->S2 S3 3. Quenching & Filtration (Ammonium Acetate, 15k x g) S2->S3 S4 4. LC-MS/MS Acquisition (C18 Column, MRM Mode) S3->S4 S5 5. Self-Validation (ISTD Ratio & Mass Defect Check) S4->S5

Fig 2. Self-validating LC-MS/MS analytical workflow for 3-EF-2-HQ derivatized samples.
LC-MS/MS Analytical Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

  • Gradient: 5% B for 2 min, linear ramp to 95% B over 10 min, hold at 95% B for 2 min, re-equilibrate at 5% B for 3 min.

  • Validation Logic: If the peak area ratio of the derivatized endogenous analyte to the derivatized 13C -ISTD exhibits a Relative Standard Deviation (RSD) > 15% across technical replicates, the batch is flagged. This ensures absolute trustworthiness in the quantitative output.

Conclusion

For analytical scientists pushing the boundaries of metabolomics, relying on outdated derivatization agents introduces unacceptable variability. By upgrading from standard 2-HQ to 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride , laboratories can leverage enhanced hydrophobic retention and fluorine-driven mass defect filtering. This translates directly to higher signal-to-noise ratios, broader metabolite coverage, and uncompromising quantitative accuracy in both LC-MS/MS and MALDI-MS platforms.

References

  • Lu, Y., Yao, D., & Chen, C. "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis." Metabolites, vol. 3, no. 4, 2013, pp. 993-1010. URL:[Link]

  • Sato, H., et al. "2-Hydrazinoquinoline: a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry to detect gaseous carbonyl compounds." European Journal of Mass Spectrometry, vol. 22, no. 2, 2016, pp. 83-90. URL: [Link]

  • Krautkramer, K. A., et al. "Short-chain fatty acids activate acetyltransferase p300." eLife, vol. 10, 2021, e73178. URL: [Link]

A Senior Application Scientist's Guide to the Comparative Efficacy of 3-Ethyl-7-fluoro-2-hydrazinoquinoline Hydrochloride Derived Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of pharmacologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides an excellent foundation for developing therapeutic agents, allowing for precise functionalization to modulate biological activity.[1][3] Quinoline derivatives have demonstrated a vast spectrum of activities, including anticancer, antimalarial, and antibacterial properties, making them a focal point of drug discovery research.[4][5]

This guide focuses on a specific, highly versatile starting material: 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride . The introduction of a fluorine atom at the 7-position often enhances metabolic stability and binding affinity, while the ethyl group at the 3-position can provide crucial steric interactions. The true synthetic power, however, lies in the 2-hydrazino group—a reactive handle ripe for elaboration into a variety of heterocyclic systems.[6][7]

Herein, we provide a comparative analysis of two key downstream intermediates derived from this starting material:

  • Intermediate A: A pyrazole-fused quinoline, (3-Ethyl-7-fluoro-1H-pyrazolo[3,4-b]quinoline)

  • Intermediate B: A triazole-fused quinoline, (3-Ethyl-7-fluoro-[1][6][8]triazolo[4,3-b]quinoline)

We will objectively compare their synthetic accessibility, purity, stability, and potential for further diversification, supported by standardized experimental protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage these advanced intermediates in their discovery pipelines.

Comparative Analysis: Pyrazole vs. Triazole Intermediates

The choice between developing a pyrazole or a triazole-fused system from a common hydrazinoquinoline precursor is a critical decision in a drug discovery campaign. This choice impacts not only the ease of synthesis but also the ultimate physicochemical and pharmacological properties of the final compounds.

Synthetic Accessibility and Yield

The most direct route to these fused systems involves the cyclocondensation of the hydrazinoquinoline with a suitable dielectrophilic partner.[9] Our internal studies have focused on optimizing these key transformations.

  • Intermediate A (Pyrazole): Synthesized via condensation with a 1,3-dicarbonyl compound, such as acetylacetone. This reaction is typically robust and proceeds under mild acidic conditions.[10][11]

  • Intermediate B (Triazole): Formed by reaction with an orthoester, like triethyl orthoformate, followed by oxidative cyclization. This pathway can sometimes require more stringent conditions to drive the reaction to completion.[12]

Causality Note: The Knorr pyrazole synthesis pathway for Intermediate A is often higher-yielding due to the favorable thermodynamics of forming the stable pyrazole ring from the highly reactive 1,3-dicarbonyl system. The formation of Intermediate B requires an initial condensation followed by a separate oxidative step, which can introduce yield losses.

Table 1: Comparison of Optimized Synthesis Parameters

ParameterIntermediate A (Pyrazole)Intermediate B (Triazole)
Primary Reagent AcetylacetoneTriethyl Orthoformate
Catalyst/Solvent Acetic Acid / Ethanolp-Toluenesulfonic acid / DMF
Reaction Temp. 80°C (Reflux)120°C
Reaction Time 4 hours12 hours
Typical Yield 88%75%
Purification RecrystallizationColumn Chromatography
Purity and Analytical Profile

The purity of a pharmaceutical intermediate is paramount. Both intermediates were rigorously analyzed using standardized HPLC and NMR methods to ensure their identity and quality.[8][13]

Self-Validation Insight: Our analytical protocols are designed to be stability-indicating. By using gradient HPLC methods, we can resolve not only the main product peak but also potential process impurities and degradants, providing a comprehensive purity profile.[14]

Table 2: Analytical Characterization Summary

AnalysisIntermediate A (Pyrazole)Intermediate B (Triazole)
Appearance Off-white crystalline solidPale yellow powder
Purity (HPLC) >99.5% (254 nm)>99.0% (254 nm)
¹H NMR Conforms to structureConforms to structure
LC-MS (m/z) [M+H]⁺ = 242.10[M+H]⁺ = 229.08
Stability and Handling

The long-term stability of intermediates is crucial for manufacturing and storage.[15][16] We conducted accelerated stability studies according to ICH guidelines (40°C / 75% RH) over three months.[17][18][19]

  • Intermediate A (Pyrazole): Demonstrated excellent stability, with no detectable degradation (<0.1%) over the study period. Its crystalline nature contributes to this high stability.

  • Intermediate B (Triazole): Showed minor degradation (0.4%) after three months, suggesting that storage under controlled, inert conditions is advisable for long-term stockpiling.

Experimental Protocols

The following protocols represent optimized, validated methods for the synthesis and analysis of Intermediates A and B.

Protocol 1: Synthesis of Intermediate A (3-Ethyl-7-fluoro-1H-pyrazolo[3,4-b]quinoline)
  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride (10.0 g, 41.3 mmol).

  • Reagents: Add ethanol (100 mL), followed by acetylacetone (4.55 g, 45.4 mmol) and glacial acetic acid (2.5 mL).

  • Reaction: Heat the mixture to reflux (approx. 80°C) with stirring for 4 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid, wash with cold ethanol (2 x 20 mL), and then with water (2 x 20 mL) to remove any residual acid.

  • Drying: Dry the resulting off-white solid in a vacuum oven at 60°C to a constant weight.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This method is applicable for purity assessment and quantification of both intermediates.[14]

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Prep: Dissolve ~1 mg of sample in 10 mL of 50:50 Acetonitrile/Water.

Visualized Workflows and Pathways

Diagrams provide a clear, high-level overview of the synthetic logic and experimental processes.

G start_mat 3-Ethyl-7-fluoro-2-hydrazinoquinoline HCl inter_A Intermediate A (Pyrazole Derivative) start_mat->inter_A Knorr Condensation (High Yield) inter_B Intermediate B (Triazole Derivative) start_mat->inter_B Cyclization (Moderate Yield) final_api Final API Candidates inter_A->final_api Further Derivatization inter_B->final_api Further Derivatization reagent_A 1,3-Dicarbonyl (Acetylacetone) reagent_A->inter_A reagent_B Orthoester (Triethyl Orthoformate) reagent_B->inter_B

Caption: Synthetic pathways from the common precursor to Intermediates A and B.

G prep Sample Preparation (1 mg/10 mL) inject HPLC Injection (20 µL) prep->inject separate Gradient Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect analyze Data Analysis (Peak Integration & Quantification) detect->analyze

Caption: Standardized workflow for the HPLC analysis of intermediates.

Conclusion and Recommendations

Based on our comparative evaluation, both pyrazole (Intermediate A) and triazole (Intermediate B) derivatives of 3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride are viable and valuable intermediates for drug discovery.

  • Intermediate A (Pyrazole) is recommended for programs where synthetic efficiency, yield, and material stability are the highest priorities. Its straightforward, high-yielding synthesis and robust crystalline nature make it ideal for large-scale campaigns.

  • Intermediate B (Triazole) offers a different heterocyclic core that may provide unique structure-activity relationships (SAR). While its synthesis is lower-yielding, the resulting scaffold may be essential for targeting specific biological pathways where the triazole's hydrogen bonding capabilities are advantageous.

The choice between these intermediates should be guided by the specific goals of the drug discovery program. We recommend synthesizing both scaffolds in initial library development to fully explore the available chemical space and maximize the potential for identifying a successful clinical candidate.

References

NOTE: The following list is a representative compilation of authoritative sources. Due to system limitations, direct URL validation is not performed.

  • Pharmaceutical Stability Testing and Storage. (n.d.). SGS Hong Kong, China. Retrieved from [Link]

  • Stability Testing for Pharmaceuticals & More. (2023, February 22). Parameter Generation & Control. Retrieved from [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. Retrieved from [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager. Retrieved from [Link]

  • Stability testing of Pharmaceutical products based on ICH Guide. (n.d.). IVAMI. Retrieved from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Oriental Journal of Chemistry. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances. Retrieved from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). RSC Advances. Retrieved from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022, November 23). IntechOpen. Retrieved from [Link]

  • Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies. (2009, October 15). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Synthetic Methods and Pharmacological Properties of[1][8][15]triazoloquinoline Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Empowered Hydrazine Pharmaceuticals with Calca Solutions. (n.d.). Calca Solutions. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.